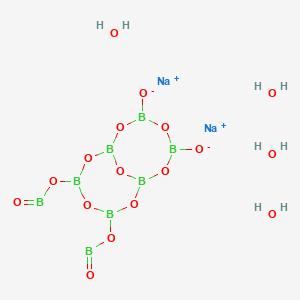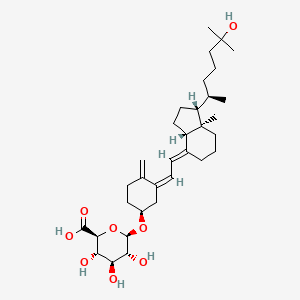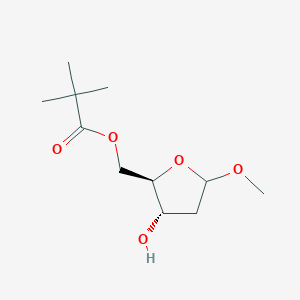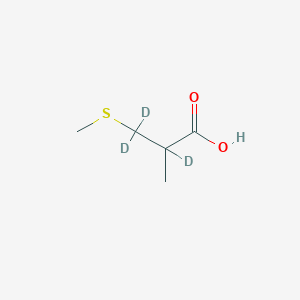
Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound with the CAS Number: 113631-48-4 . It is a powder with a molecular weight of 214.05 .
Synthesis Analysis
The synthesis of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate involves several steps . Sodium hydroxide and ethyl diazoacetate are reacted together, and the resulting slurry is cooled and poured into ethanol. The precipitate is collected by filtration, washed with ethanol and ether, and dried to afford disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate .Molecular Structure Analysis
The molecular structure of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is complex, and it forms a three-dimensional structure . The layers formed by potassium ions and carboxylate groups are separated by this organic ligand .Chemical Reactions Analysis
Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate can undergo various chemical reactions. For example, it can be used in the synthesis of N-substituted dibenzoazepine-pyridazine derivatives via Diels-Alder reaction of dibenzoazepines with tetrazines .Physical And Chemical Properties Analysis
Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a powder with a molecular weight of 214.05 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Components and Precursors of Photo- and Electroactive Materials
1,2,4,5-Tetrazine derivatives, including Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, have been extensively researched for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . They are used as components and precursors of photo- and electroactive materials .
Synthesis of Functionalized Tetrazines
Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is used in the synthesis of functionalized tetrazines . These functionalized tetrazines have modern trends in design and have been obtained within the period 2010–2020 .
Thermally Stable Materials
3,6-Disubstituted 1,2,4,5-tetrazines, including Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, have been synthesized and characterized for their thermostability . Especially, the symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative shows a very high thermal stability up to 370 °C .
Energetic Materials
Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate has potential applications in the field of energetic materials . In combination with oxidants, it can generate a large volume of gases, making it a prospective component in solid propellants .
Construction of Metal–Organic Frameworks (MOFs)
The ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, which is related to Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, has been designed and explored with the aim of using it as a linker to construct three-dimensional metal–organic frameworks (MOFs) .
Safety and Hazards
Mecanismo De Acción
Target of Action
Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a complex compound with a variety of potential targets. It has been used as a bridging ligand towards silver (i) and copper (i) ions . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .
Mode of Action
The compound interacts with its targets primarily through its tetrazine unit. The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a drastic color change from yellow to pink and vice versa . This property makes it useful in applications such as optical sensor materials for the detection of oxidative agents .
Biochemical Pathways
It’s known that the compound can participate as dienes in the inverse electron demand (id) diels–alder cycloaddition reactions . This reaction is used for the convenient preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .
Pharmacokinetics
Its molecular weight of 21405 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate’s action are largely dependent on its targets and mode of action. As an optical sensor material, it can detect oxidative agents, resulting in a color change . In coordination chemistry, it acts as a bridging ligand, leading to the formation of complex structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate. For instance, the compound’s optical sensor properties are likely to be affected by the presence and concentration of oxidative agents in the environment . Additionally, factors such as temperature, pH, and the presence
Propiedades
IUPAC Name |
disodium;1,2,4,5-tetrazine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENHORAEJXDWQQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N4Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655096 |
Source


|
| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113631-48-4 |
Source


|
| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)






![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)



![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)